
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers containing one oxygen atom. This compound features a chloromethyl group and a prop-2-en-1-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-(prop-2-en-1-yl)oxolane with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated oxolane derivatives.
科学的研究の応用
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The prop-2-en-1-yl group can participate in various addition and oxidation reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-3-(but-2-en-1-yl)oxolane: Similar structure with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
3-(Chloromethyl)-3-(prop-2-en-1-yl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane is unique due to the combination of its functional groups and the oxolane ring, which imparts specific reactivity and properties. This uniqueness makes it a valuable intermediate in organic synthesis and various research applications.
特性
分子式 |
C8H13ClO |
|---|---|
分子量 |
160.64 g/mol |
IUPAC名 |
3-(chloromethyl)-3-prop-2-enyloxolane |
InChI |
InChI=1S/C8H13ClO/c1-2-3-8(6-9)4-5-10-7-8/h2H,1,3-7H2 |
InChIキー |
AKIMNORCLWBKFJ-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(CCOC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B13176972.png)
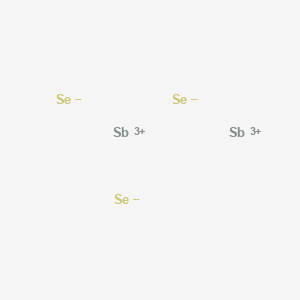

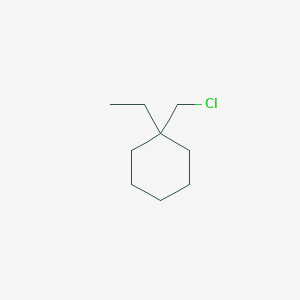
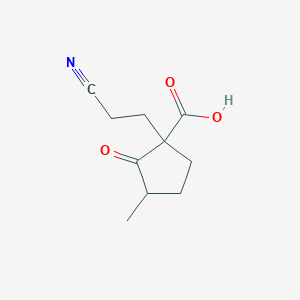
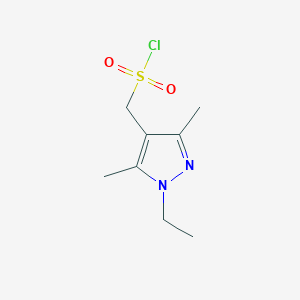

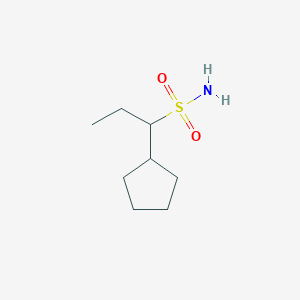
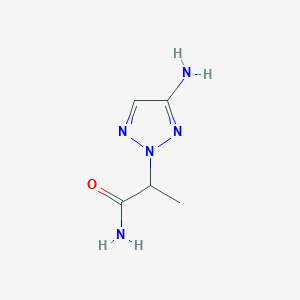
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
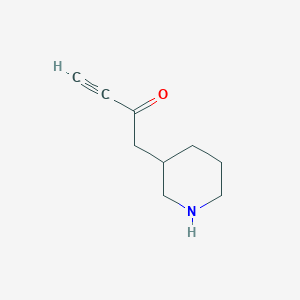

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
